Azasetron Hydrochloride is a selective antagonist of the serotonin 5-HT3 receptor subtype. [, , , , , , ] It belongs to the class of medications known as serotonin 5-HT3 receptor antagonists, which are primarily investigated for their antiemetic properties. [, , , , ] In a research context, Azasetron Hydrochloride serves as a valuable tool for investigating the physiological and pharmacological roles of 5-HT3 receptors. [, , ]
The synthesis of Azasetron hydrochloride has been refined through various methods, focusing on improving yield and reducing environmental impact. One notable synthetic route involves several key steps:
The entire process has been optimized to achieve a yield of approximately 70%-75%, and it utilizes triethylamine as a catalyst under controlled temperatures of 10°C to 15°C .
The molecular structure of Azasetron hydrochloride features several important characteristics:
The melting point of Azasetron hydrochloride is reported to be between 301°C and 303°C, indicating its stability at higher temperatures .
Property | Value |
---|---|
Molecular Formula | C17H21Cl2N3O3 |
IUPAC Name | hydrogen N-{1-azabicyclo[2.2.2]octan-3-yl}-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide chloride |
InChI Key | DBMKBKPJYAHLQP-UHFFFAOYNA-N |
Appearance | White to beige powder |
HPLC Purity | ≥97.5% |
Azasetron hydrochloride participates in several chemical reactions that are crucial for its synthesis and functionality:
These reactions are typically carried out under mild conditions to minimize by-products and maximize yield .
Azasetron hydrochloride exerts its pharmacological effects primarily through antagonism of the 5-hydroxytryptamine type 3 receptor. By binding to this receptor without activating it, Azasetron effectively blocks serotonin's action, which is pivotal in mediating nausea and vomiting pathways in the central nervous system.
This mechanism makes it particularly useful in clinical settings where control of nausea is critical, such as during chemotherapy or surgical recovery .
Azasetron hydrochloride exhibits several notable physical and chemical properties:
Azasetron hydrochloride has significant applications in both clinical and research settings:
The biological activity of azasetron resides predominantly in its (R)-enantiomer (SENS-401), driving the development of high-resolution chiral separation techniques:
Table 1: Performance Metrics for Azasetron Enantiomeric Separation Techniques
Method | Resolution Agent | ee (%) | Yield (%) | Throughput (g/day) |
---|---|---|---|---|
SMB Chromatography | Cellulose tris(3,5-DMPC) | >99 | 98 | 250 |
Diastereomeric Salt Formation | L-Di-p-toluoyltartaric acid | 96 | 85 | 120 |
Enzymatic Resolution | Candida antarctica Lipase B | 98 | 48* | 50 |
* Yield of unreacted (R)-enantiomer at 48% conversion
Solid-phase submonomer strategies enable rapid diversification of the benzoxazine scaffold, enhancing drug-like properties:
Table 2: Solid-Phase Strategies for Benzoxazine Core Diversification
Method | Key Reagent/Condition | Reaction Time | Yield (%) | Purity |
---|---|---|---|---|
Semicarbazone Alkylation | BTPP/alkyl halides, DMF, 25°C | 12 h | 75–92 | >90% |
Microwave Cyclization | Methyl bromoacetate, DMSO, 100°C | 0.5 h | 89 | 88% |
Photoredox Flow Cyclization | [Ir] catalyst, O₂, 25°C | 8 min | 85 | 95% |
Stereoselective construction of azasetron’s quinuclidine moiety employs organo- and photocatalysis:
Table 3: Catalytic Asymmetric Methods for Chiral Center Formation
Catalytic System | Substrate Pair | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
DHQD-PHN Thiourea Organocatalyst | Azlactone/azonaphthalene | 98 | 99 | Near-perfect stereocontrol |
Cinchoninium PTC | Benzoxazine/alkyl halide | 94 | 91 | Biphasic scalability |
Ru(bpy)₃Cl₂ Photoredox | Quinuclidinium salt/acrylate | 90 | 87 | Radical diversification |
Structural Implications for Pharmacological Optimization
The synthetic advancements directly enhance azasetron’s pharmacological profile:
These innovations underscore the synergy between synthetic methodology and targeted bioactivity in azasetron development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7